oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide
Overview
Description
Oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields This compound is known for its unique structural features, which include a phenylcyclohexyl group, a piperazine ring, and a sulfonylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the alkylation of amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonylphenylacetamide analogs. Examples include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: Studied for their antipsychotic properties.
Uniqueness
What sets oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide apart is its unique combination of structural features, which confer a distinct set of chemical reactivities and biological activities. Its ability to interact with specific molecular targets, such as neuronal sodium channels, highlights its potential as a therapeutic agent for neurological disorders.
Properties
IUPAC Name |
oxalic acid;N-[4-[4-(4-phenylcyclohexyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S.C2H2O4/c1-19(28)25-22-9-13-24(14-10-22)31(29,30)27-17-15-26(16-18-27)23-11-7-21(8-12-23)20-5-3-2-4-6-20;3-1(4)2(5)6/h2-6,9-10,13-14,21,23H,7-8,11-12,15-18H2,1H3,(H,25,28);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMVVXJAGFRRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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